Ketotifen

Descripción

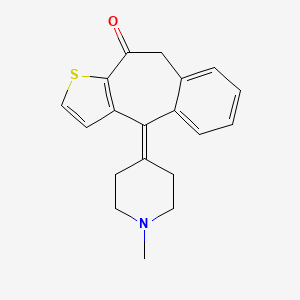

Ketotifen is an organic heterotricyclic compound that is 4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one which is substituted at position 4 by a 1-methylpiperidin-4-ylidene group. A blocker of histamine H1 receptors with a stabilising action on mast cells, it is used (usually as its hydrogen fumarate salt) for the treatment of asthma, where it may take several weeks to exert its full effect. It has a role as a H1-receptor antagonist and an anti-asthmatic drug. It is an organosulfur heterocyclic compound, an organic heterotricyclic compound, a cyclic ketone, a member of piperidines, an olefinic compound and a tertiary amino compound. It is a conjugate base of a this compound(1+).

This compound is a benzocycloheptathiophene derivative with potent antihistaminic and mast cell stabilizing properties. It has a similar structure to some other first-generation antihistamines such as [cyproheptadine] and [azatadine]. this compound was first developed in Switzerland in 1970 by Sandoz Pharmaceuticals and was initially marketed for the treatment of anaphylaxis. In the US, it is now used in an over-the-counter ophthalmic formulation for the treatment of itchy eyes associated with allergies, and in Canada a prescription-only oral formulation is available and indicated as an add-on therapy for children with atopic asthma. In addition, oral this compound is used in Mexico and across Europe for the treatment of various allergic symptoms and disorders, including urticaria, mastocytosis, and food allergy.

This compound is a Histamine-1 Receptor Inhibitor. The mechanism of action of this compound is as a Histamine H1 Receptor Antagonist.

This compound is a cycloheptathiophene derivative with anti-allergic activity. This compound selectively blocks histamine (H1) receptors and prevents the typical symptoms caused by histamine release. This agent also interferes with the release of inflammatory mediators from mast cells involved in hypersensitivity reactions, thereby decreasing chemotaxis and activation of eosinophils.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1999 and is indicated for allergic disease and eye allergy and has 12 investigational indications.

A cycloheptathiophene blocker of histamine H1 receptors and release of inflammatory mediators. It has been proposed for the treatment of asthma, rhinitis, skin allergies, and anaphylaxis.

See also: Terfenadine (related); Cyproheptadine (related); this compound Fumarate (active moiety of).

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(1-methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NOS/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19/h2-5,8,11H,6-7,9-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVMWBYGMWKGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NOS | |

| Record name | KETOTIFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20556 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701019837 | |

| Record name | (-)-Ketotifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals (from ethyl acetate). (NTP, 1992), Solid | |

| Record name | KETOTIFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20556 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ketotifen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Readily soluble, In water, 15.3 mg/L at 25 °C /Estimated/, 7.87e-03 g/L | |

| Record name | Ketotifen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00920 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | KETOTIFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7283 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ketotifen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

4.2X10-8 mm Hg at 25 °C /Estimated/ | |

| Record name | KETOTIFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7283 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ethyl acetate | |

CAS No. |

34580-13-7, 116655-76-6, 34580-14-8 | |

| Record name | KETOTIFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20556 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ketotifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34580-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketotifen [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034580137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketotifen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00920 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Ketotifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ketotifen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KETOTIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X49220T18G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KETOTIFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7283 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ketotifen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

304 to 307 °F (NTP, 1992), 152-153 °C, 191 °C (fumarate salt) | |

| Record name | KETOTIFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20556 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ketotifen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00920 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | KETOTIFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7283 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ketotifen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ketotifen's Mechanism of Action in Mast Cell Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketotifen is a second-generation H1-antihistamine and mast cell stabilizer widely utilized in the management of allergic disorders, including asthma and allergic conjunctivitis.[1][2][3] Its therapeutic efficacy extends beyond simple histamine receptor antagonism, rooted in its profound ability to stabilize mast cells, thereby preventing the release of a broad spectrum of inflammatory mediators. This technical guide provides an in-depth examination of the core molecular mechanisms through which this compound exerts its mast cell-stabilizing effects. It consolidates quantitative data, details key experimental methodologies, and visualizes the complex signaling pathways involved.

Core Mechanisms of Mast Cell Stabilization

This compound's primary role as a mast cell stabilizer is multifaceted, involving the modulation of several critical intracellular signaling events that are essential for degranulation. The principal mechanisms include the inhibition of calcium influx, modulation of cyclic AMP levels, and direct interference with the machinery of exocytosis.

Inhibition of Calcium (Ca2+) Influx

The influx of extracellular calcium is a pivotal and indispensable step in the mast cell degranulation cascade.[4] Antigen-induced cross-linking of IgE receptors (FcεRI) on the mast cell surface initiates a signaling cascade that leads to the depletion of intracellular calcium stores from the endoplasmic reticulum.[5][6] This depletion triggers "store-operated calcium entry" (SOCE), a sustained influx of extracellular Ca2+ that is required for the fusion of granular membranes with the plasma membrane and subsequent mediator release.[5]

This compound's primary stabilizing action is attributed to its ability to inhibit this crucial Ca2+ influx.[1][7] It is thought to block Ca2+ channels that are essential for mast cell degranulation, thereby maintaining a low intracellular calcium concentration even in the presence of an activating stimulus.[7][8] This action effectively uncouples receptor activation from the downstream degranulation response. Studies on rat peritoneal mast cells have shown that this compound's inhibitory effect on 45Ca uptake is not diminished by the presence of phosphatidylserine, unlike other stabilizers such as disodium cromoglycate (DSCG), suggesting a distinct and robust mechanism of Ca2+ influx inhibition.[9]

Modulation of Intracellular Cyclic AMP (cAMP)

Cyclic AMP is a key negative regulator of mast cell activation. Elevated intracellular cAMP levels are generally associated with the inhibition of mediator release. This compound has been shown to increase intracellular cAMP levels in basophils.[10] Studies on basophil cultures from allergic patients demonstrated that incubation with this compound led to a progressive increase in cAMP levels over a 12-day period, which correlated with an inhibition of histamine release.[10] While the precise mechanism of cAMP elevation is not fully elucidated, it may involve the inhibition of phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation. This increase in cAMP likely contributes to the overall stabilization of the mast cell by activating protein kinase A (PKA), which can phosphorylate and inhibit key components of the degranulation machinery.

Suppression of Exocytosis and Membrane Deformation

Beyond its effects on early signaling events, this compound has also been reported to interfere with the later stages of degranulation. It may suppress the process of exocytosis by counteracting the plasma membrane deformation that occurs as granules fuse with the cell surface to release their contents.[2][7] This suggests a more direct interaction with the cellular components responsible for membrane dynamics and fusion, adding another layer to its stabilizing properties.

Signaling Pathways

The following diagrams illustrate the mast cell activation pathway and the points of intervention by this compound.

Caption: IgE-mediated mast cell activation pathway leading to degranulation.

Caption: Key intervention points of this compound in mast cell stabilization.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on mast cell mediator release from various studies.

Table 1: Inhibition of Mast Cell Mediator Release by this compound

| Cell Type | Mediator | This compound Concentration | % Inhibition | Reference |

| Human Conjunctival Mast Cells | Histamine | ~10⁻¹¹ to 10⁻⁴ M | ≥ 90% | [2] |

| Human Conjunctival Mast Cells | Tryptase | ~10⁻¹⁰ to 10⁻⁴ M | ≥ 90% | [2] |

| Rat Mast Cells (Compound 48/80 induced) | Histamine | > 0.1 mM | Significant | [11] |

| Human Basophils (Anti-IgE induced) | Histamine | > 0.1 mM | Significant | [11] |

Table 2: Effects of this compound on Endometriosis-Associated Mediators in Rats

| Treatment Group | Serum Histamine Concentration | Serum TNF-α Concentration | Reference |

| Control (Endometriosis) | Higher than treated groups | Higher than treated groups | [12] |

| This compound (1 mg/kg) | Significantly Reduced | Significantly Reduced | [12] |

| This compound (10 mg/kg) | Significantly Reduced | Significantly Reduced | [12] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key assays used to evaluate mast cell stabilization.

Protocol: Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase, which serves as a proxy for histamine release and overall degranulation.[13]

A. Materials and Reagents:

-

Rat Basophilic Leukemia (RBL-2H3) cells[13] or other mast cell lines (e.g., LAD2)[14]

-

Cell culture medium (e.g., MEM) with supplements

-

Anti-DNP IgE monoclonal antibody

-

DNP-BSA (Dinitrophenylated bovine serum albumin) antigen

-

Tyrode's Buffer or HEPES buffer with 0.04% BSA[14]

-

Triton X-100 (0.1-0.2%) for cell lysis (total release)[13][14]

-

Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate buffer[14]

-

Stop Solution: Glycine-carbonate buffer[13]

-

96-well flat-bottom plates

-

Microplate reader (absorbance at 405 nm)

B. Procedure:

-

Cell Plating & Sensitization: Seed RBL-2H3 cells into a 96-well plate at a density of 2 x 10⁴ to 1 x 10⁵ cells/well.[15] Add anti-DNP IgE (e.g., 0.1 µg/mL) to the culture medium and incubate overnight at 37°C to sensitize the cells.[15]

-

Pre-incubation with this compound: The next day, gently wash the cells twice with pre-warmed Tyrode's buffer. Add buffer containing various concentrations of this compound (or vehicle control) to the wells. Incubate for 30 minutes at 37°C.[15]

-

Antigen Challenge: To trigger degranulation, add DNP-BSA antigen (e.g., 0.1 µg/mL) to the wells. For control wells, add buffer only (spontaneous release) or 0.2% Triton X-100 (total release).[13] Incubate for 30-60 minutes at 37°C.

-

Supernatant Collection: After incubation, place the plate on ice to stop the reaction. Centrifuge the plate at 4°C. Carefully collect a 50 µL aliquot of the supernatant from each well and transfer to a new 96-well plate.[14]

-

Enzymatic Reaction: Add 100 µL of the PNAG substrate solution to each well containing the supernatant. Incubate for 90 minutes at 37°C.[14]

-

Stopping the Reaction: Add 150 µL of stop solution to each well.

-

Measurement: Read the absorbance of the product at 405 nm using a microplate reader.

-

Calculation: Calculate the percentage of β-hexosaminidase release for each condition using the formula: [(Sample A405 - Spontaneous A405) / (Total A405 - Spontaneous A405)] * 100.

Protocol: Calcium Mobilization Assay

This protocol uses fluorescent Ca2+ indicators to measure changes in intracellular calcium concentration.[5][16]

A. Materials and Reagents:

-

Mast cells (e.g., RBL-2H3)

-

Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

HEPES-buffered saline solution (containing Ca2+)

-

Stimulating agent (e.g., Anti-IgE, ionomycin)

-

Fluorescence microscope or plate reader with kinetic reading capability

B. Procedure:

-

Cell Loading: Incubate mast cells with the Ca2+ indicator dye (e.g., 2-5 µM Fura-2 AM) and a similar concentration of Pluronic F-127 in buffer for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells three times with fresh buffer to remove extracellular dye.

-

Incubation: Resuspend cells in buffer and allow them to rest for 15-30 minutes for complete de-esterification of the dye.

-

Baseline Measurement: Place the cells in the measurement instrument (microscope or plate reader) and record a stable baseline fluorescence for 1-2 minutes.

-

Drug Addition: Add this compound at the desired concentration and continue recording to observe any effect on baseline calcium.

-

Stimulation: Add the stimulating agent (e.g., antigen) and record the resulting change in fluorescence intensity over time. For Fura-2, this involves measuring emission at 510 nm while alternating excitation between 340 nm and 380 nm. The ratio (F340/F380) is proportional to the intracellular Ca2+ concentration.

-

Data Analysis: Analyze the kinetic data to determine parameters such as peak Ca2+ response and the duration of the sustained Ca2+ plateau. Compare the response in this compound-treated cells to control cells.

Protocol: Intracellular cAMP Measurement Assay

This protocol describes a competitive enzyme immunoassay (EIA) to quantify cAMP levels.[17]

A. Materials and Reagents:

-

Mast cells

-

Stimulating agents (e.g., forskolin as a positive control)

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Cell lysis buffer

-

Commercial cAMP EIA kit (containing cAMP-acetylcholinesterase conjugate, specific antibody, wash buffers, and substrate)

B. Procedure:

-

Cell Treatment: Incubate mast cells with this compound or vehicle control for a specified time. To prevent cAMP degradation, include a phosphodiesterase inhibitor like 0.5 mM IBMX in the incubation buffer.[18]

-

Stimulation: Add the stimulating agent if required. Forskolin is often used as a positive control to maximally stimulate adenylyl cyclase.[17]

-

Cell Lysis: Terminate the reaction and lyse the cells according to the kit manufacturer's instructions (e.g., using 0.1 M HCl).

-

Assay Performance: Perform the competitive EIA according to the kit's protocol. This typically involves:

-

Adding cell lysates, cAMP standards, and a cAMP-enzyme conjugate to wells pre-coated with an anti-cAMP antibody.

-

Incubating to allow competition between the sample/standard cAMP and the enzyme-conjugated cAMP for antibody binding sites.

-

Washing the wells to remove unbound reagents.

-

Adding a substrate that produces a colored product when acted upon by the bound enzyme.

-

-

Measurement: Read the absorbance on a microplate reader. The intensity of the color is inversely proportional to the cAMP concentration in the sample.

-

Calculation: Determine the cAMP concentration in the samples by comparing their absorbance values to the standard curve generated from the cAMP standards.[17]

Experimental Workflow Diagram

References

- 1. Mast Cell Stabilizer (this compound) in Fibromyalgia: Phase 1 Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oanp.org [oanp.org]

- 4. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Ca2+ Signaling with Particular Focus on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. Action of this compound on histamine release and intracellular cAMP levels in basophil cultures from pollinic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound-induced histamine release, inhibition of histamine secretion and modulation of immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mast cell stabilizer this compound reduces hyperalgesia in a rodent model of surgically induced endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. abmgood.com [abmgood.com]

- 15. Mast cell degranulation assays [bio-protocol.org]

- 16. Real-Time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells | Springer Nature Experiments [experiments.springernature.com]

- 17. realmofcaring.org [realmofcaring.org]

- 18. researchgate.net [researchgate.net]

Ketotifen's Role in Modulating Eosinophil and Neutrophil Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ketotifen is a second-generation H1-antihistamine and mast cell stabilizer with a well-documented role in the management of allergic conditions such as asthma and allergic conjunctivitis.[1][2][3] Beyond its primary mechanisms of H1-receptor antagonism and inhibition of mediator release from mast cells, this compound exerts significant immunomodulatory effects on key inflammatory cells, particularly eosinophils and neutrophils.[1][4] This technical guide provides an in-depth analysis of this compound's multifaceted role in modulating the activity of these granulocytes. It consolidates quantitative data on its inhibitory effects, details common experimental protocols for assessing these activities, and visualizes the underlying signaling pathways and experimental workflows. The evidence presented underscores this compound's capacity to inhibit chemotaxis, degranulation, and oxidative burst, positioning it as a compound of continuing interest for inflammatory and allergic diseases.

Core Mechanisms of Action

This compound's therapeutic effects stem from a combination of actions:

-

H1-Histamine Receptor Antagonism: As a potent, non-competitive inverse agonist of the H1 receptor, this compound blocks histamine-mediated symptoms like itching, vasodilation, and swelling.[1][2]

-

Mast Cell Stabilization: It inhibits the degranulation of mast cells, preventing the release of pre-formed and newly synthesized inflammatory mediators, including histamine, leukotrienes (C4 and D4), and platelet-activating factor (PAF).[1][2][5] This action is crucial in attenuating the initial phase of an allergic reaction.

-

Inhibition of Granulocyte Activity: this compound directly interferes with the activation, migration, and effector functions of eosinophils and neutrophils, which are critical drivers of late-phase allergic inflammation and chronic inflammatory conditions.[1][4][5]

Modulation of Eosinophil Activity

Eosinophils are pivotal in the pathogenesis of allergic diseases, contributing to tissue damage through the release of cytotoxic granule proteins and reactive oxygen species (ROS). This compound has been shown to comprehensively inhibit multiple aspects of eosinophil function.

Inhibition of Eosinophil Chemotaxis

This compound effectively limits the recruitment of eosinophils to inflammatory sites by inhibiting their migration in response to various potent chemoattractants.[6][7] This is a critical step in preventing the accumulation of eosinophils in tissues like the airways in asthma.[8]

Inhibition of Eosinophil Degranulation and Mediator Release

The drug curtails the release of key inflammatory and cytotoxic mediators from activated eosinophils.

-

Granule Proteins: this compound partially inhibits the release of eosinophil cationic protein (ECP) and eosinophil-derived neurotoxin (EDN) following activation.[6][7][9] Electron microscopy studies have confirmed that pretreatment with this compound maintains the intact ultrastructure of eosinophil granules, preventing their discharge.[10]

-

Lipid Mediators: It significantly inhibits the calcium ionophore (A23187)-induced release of leukotriene C4 (LTC4) from eosinophils.[11]

Suppression of Oxidative Burst

This compound decreases the production of ROS, which are instrumental in host defense but also contribute to tissue damage in chronic inflammation.

-

It significantly reduces ROS production from eosinophils primed by eotaxin and stimulated with A23187.[12]

-

The drug also diminishes ROS production induced by eotaxin and secretory IgA (sIgA).[6][7][9]

Induction of Eosinophil Necrosis

Interestingly, this compound has been found to reverse the survival-prolonging effects of interleukin-5 (IL-5) on eosinophils.[13] Morphological and ultrastructural analysis suggests that this compound induces primary necrosis rather than apoptosis in these cells, providing another mechanism for reducing eosinophil numbers at inflammatory sites.[13]

Quantitative Data on Eosinophil Modulation

The following tables summarize the quantitative effects of this compound on various eosinophil functions as reported in the literature.

Table 1: this compound's Inhibition of Eosinophil Chemotaxis

| Chemoattractant | This compound Concentration | Effect | Source |

|---|---|---|---|

| fMLP, IL-5, Eotaxin | 10⁻⁸ to 10⁻⁴ M | Dose-dependent inhibition | [7] |

| PAF | 10 µM | Significant inhibition |[11] |

Table 2: this compound's Effect on Eosinophil Mediator Release and Oxidative Burst

| Function | Stimulant | This compound Concentration | Effect | Source |

|---|---|---|---|---|

| LTC4 Release | A23187 | 20 µM | Significant inhibition | [11] |

| ROS Production | Eotaxin + A23187 | 10⁻¹⁰ to 10⁻⁶ M | Significant reduction | [12] |

| ECP & EDN Release | sIgA | Not specified | Partial inhibition | [6][7] |

| ROS Production | Eotaxin, sIgA | Not specified | Decreased production |[6][9] |

Modulation of Neutrophil Activity

While less extensively studied than its effects on eosinophils, this compound also modulates neutrophil functions, which are relevant in various inflammatory contexts.

Inhibition of Neutrophil Migration

This compound's anti-inflammatory properties include the inhibition of neutrophil migration to sites of inflammation.[1] This effect is partly attributed to the stabilization of mast cells, which release neutrophil chemoattractants. Furthermore, this compound can interfere with signaling pathways that are crucial for neutrophil chemotaxis, such as those involving leukotriene B4 (LTB4), a potent neutrophil chemoattractant.[14][15][16]

Impact on Oxidative Stress and Inflammatory Signaling

In animal models, this compound has demonstrated the ability to ameliorate systemic inflammation and oxidative stress.[17] It can reduce levels of pro-inflammatory cytokines like TNF-α and IL-6 and decrease markers of oxidative stress such as malondialdehyde (MDA), while increasing levels of the antioxidant enzyme superoxide dismutase (SOD).[17] In the context of experimental autoimmune encephalomyelitis (EAE), this compound treatment led to a reduction in NLRP3 inflammasome activation and rebalanced oxidative stress in the central nervous system.[18] While these studies are not specific to neutrophils, they point towards a broader anti-inflammatory and antioxidant capacity that would invariably affect neutrophil-mediated processes. Neutrophils are a major source of ROS during inflammation, and pathways like NLRP3 inflammasome activation are critical in their response.[19]

Signaling Pathways and Mechanisms

The inhibitory effects of this compound on granulocytes are mediated through complex intracellular signaling pathways. A key mechanism involves the modulation of cyclic adenosine monophosphate (cAMP) levels.

-

cAMP Regulation: this compound has been shown to inhibit phosphodiesterase (PDE) activity in leukocytes.[20] By preventing the breakdown of cAMP, intracellular levels of this second messenger increase.[21] Elevated cAMP is a well-established inhibitory signal in granulocytes, suppressing functions such as degranulation, ROS production, and chemotaxis.

-

Inflammasome Downregulation: Studies in EAE models show this compound significantly reduces the mRNA expression of components of the NLRP3 inflammasome, including NLRP3, caspase-1, and IL-1β.[18] This pathway is a critical driver of inflammation.

Caption: this compound inhibits PDE and NLRP3, increasing cAMP and reducing inflammatory responses.

Experimental Protocols

The following sections provide generalized methodologies for key assays used to evaluate the effect of this compound on granulocyte function. These protocols are based on standard techniques described in the cited literature.[6][7][22][23][24][25]

Eosinophil/Neutrophil Isolation

-

Source: Human peripheral blood from hypereosinophilic patients or healthy donors.[6][7]

-

Procedure:

-

Whole blood is collected in heparinized tubes.

-

Granulocytes are isolated using density gradient centrifugation (e.g., Percoll gradient).[6][7]

-

Red blood cells are removed by hypotonic lysis (Note: this step may be omitted to avoid potential effects on cell function).[23]

-

Eosinophils or neutrophils are further purified via negative selection using immunomagnetic beads (e.g., MACS system) to deplete other cell types.[6][7][23]

-

Cell purity and viability are assessed using staining (e.g., HEMA 3) and dye exclusion (e.g., ethidium bromide or trypan blue), respectively. Purity should exceed 99%.[23]

-

Chemotaxis Assay (Boyden Chamber)

-

Principle: Measures the migration of cells across a porous membrane towards a chemoattractant.

-

Procedure:

-

A Boyden chamber apparatus is used, consisting of upper and lower wells separated by a microporous filter.

-

The lower well is filled with a medium containing the chemoattractant (e.g., fMLP, IL-5, eotaxin, LTB4) with or without various concentrations of this compound.[6][7]

-

A suspension of purified eosinophils or neutrophils is placed in the upper well.

-

The chamber is incubated at 37°C in a humidified 5% CO₂ atmosphere for a set period (e.g., 1-3 hours).

-

After incubation, the filter is removed, fixed, and stained.

-

Migrated cells (those that have moved to the lower side of the filter) are counted using light microscopy.

-

Inhibition is calculated relative to the control (chemoattractant alone).

-

Caption: Standard workflow for assessing granulocyte chemotaxis using a Boyden chamber.

Oxidative Burst (ROS Production) Assay

-

Principle: Measures the production of ROS using a luminol-dependent chemiluminescence assay. Luminol emits light when oxidized by ROS.

-

Procedure:

-

Purified granulocytes are resuspended in a suitable buffer.

-

Cells are pre-incubated with various concentrations of this compound or a vehicle control.

-

Luminol is added to the cell suspension.

-

The reaction is initiated by adding a stimulant (e.g., eotaxin, sIgA, PMA).[6][7][9]

-

Chemiluminescence is measured immediately and continuously over time using a luminometer.

-

The integral of the light emission over time reflects the total ROS production.

-

Degranulation Assay (Mediator Release)

-

Principle: Measures the quantity of specific granule proteins released into the supernatant after cell stimulation.

-

Procedure:

-

Purified granulocytes are pre-incubated with this compound or a vehicle control.

-

Cells are stimulated with an agonist (e.g., sIgA) to induce degranulation.[6][7][9]

-

The reaction is stopped by centrifugation to pellet the cells.

-

The supernatant is collected.

-

The concentration of released mediators (e.g., ECP, EDN, eosinophil peroxidase) is quantified using specific immunoassays like Radioimmunoassay (RIA) or ELISA.[6][7][9][25]

-

Conclusion and Future Directions

This compound's modulatory effects on eosinophils and neutrophils are significant and contribute substantially to its overall anti-allergic and anti-inflammatory profile. By inhibiting the migration, degranulation, and oxidative activity of these key granulocytes, this compound disrupts the inflammatory cascade at multiple points. The quantitative data and established experimental protocols presented in this guide provide a solid foundation for further investigation.

For drug development professionals, this compound serves as a valuable benchmark compound. Future research should aim to:

-

Elucidate the precise molecular targets of this compound within granulocyte signaling pathways beyond PDE inhibition.

-

Explore the therapeutic potential of this compound derivatives with enhanced specificity and potency for inhibiting eosinophil and neutrophil functions.

-

Investigate the role of this compound in non-allergic inflammatory conditions where eosinophils and neutrophils are implicated, such as certain autoimmune diseases or chronic obstructive pulmonary disease (COPD).

A deeper understanding of these mechanisms will pave the way for the development of next-generation immunomodulatory drugs targeting granulocyte-driven inflammation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. oanp.org [oanp.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]

- 6. Inhibitory effects of this compound on eotaxin-dependent activation of eosinophils: consequences for allergic eye diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Effects of this compound on symptoms and on bronchial mucosa in patients with atopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of eosinophils degranulation by this compound in a patient with milk allergy, manifested as bronchial asthma--an electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of this compound on eosinophils as measured at LTC4 release and by chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of this compound on the production of reactive oxygen species from human eosinophils primed by eotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound induces primary necrosis of human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ninho.inca.gov.br [ninho.inca.gov.br]

- 16. Comparison of leukotriene B4-induced neutrophil migration through different cellular barriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Calming Down Mast Cells with this compound: A Potential Strategy for Multiple Sclerosis Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Mechanism of this compound action in hypersensitivity reactions. Its effect on cellular enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Action of this compound on histamine release and intracellular cAMP levels in basophil cultures from pollinic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Protocols for Identifying, Enumerating, and Assessing Mouse Eosinophils | Springer Nature Experiments [experiments.springernature.com]

- 23. pubcompare.ai [pubcompare.ai]

- 24. researchgate.net [researchgate.net]

- 25. A Sensitive High Throughput ELISA for Human Eosinophil Peroxidase: A Specific Assay to Quantify Eosinophil Degranulation from Patient-derived Sources - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacodynamics of Ketotifen in allergic inflammation models

An In-depth Technical Guide on the Pharmacodynamics of Ketotifen in Allergic Inflammation Models

Abstract

This compound is a second-generation H1-antihistamine and mast cell stabilizer with a broad spectrum of anti-allergic properties. Its pharmacodynamic profile extends beyond simple histamine receptor antagonism to include the inhibition of inflammatory mediator release, modulation of eosinophil function, and interference with key signaling pathways in the allergic cascade. This technical guide provides a comprehensive overview of this compound's mechanisms of action as demonstrated in preclinical allergic inflammation models. It summarizes key quantitative data on its efficacy, details common experimental protocols used for its evaluation, and visualizes the cellular and signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals in the field of allergy and immunology.

Introduction

Allergic inflammation is a complex pathological process driven by the activation of mast cells and eosinophils, leading to the release of a potent cocktail of inflammatory mediators.[1] this compound is a well-established therapeutic agent used in the management of various allergic conditions, including allergic conjunctivitis, rhinitis, and asthma.[2][3] Its clinical efficacy is attributed to a dual mechanism of action: it acts as a potent and selective inverse agonist of the histamine H1 receptor, and it functions as a mast cell stabilizer by preventing their degranulation.[4][5] This latter property is crucial, as it inhibits the release not only of histamine but also of other key mediators like leukotrienes, prostaglandins, and cytokines.[1][4] Furthermore, this compound has demonstrated significant inhibitory effects on eosinophil recruitment and activation, a critical component of the late-phase allergic response.[6][7] This guide will explore the pharmacodynamic evidence from various in vitro and in vivo models that substantiates these mechanisms.

Quantitative Pharmacodynamic Data

The following tables present quantitative data from various studies, illustrating this compound's potency in inhibiting key processes in allergic inflammation.

Table 1: In Vitro Efficacy of this compound

| Model System | Cell Type | Activator | Inhibited Mediator/Process | IC50 / Effective Concentration |

| Rat Mast Cells | Mast Cells | Compound 48/80 | Histamine Release | >0.1 mM[8] |

| Human Basophils | Basophils | Anti-IgE | Histamine Release | >0.1 mM[8] |

| Human Eosinophils | Eosinophils | Eotaxin, fMLP, IL-5 | Chemotaxis | 10⁻⁸ to 10⁻⁴ M[9] |

| Human Eosinophils | Eosinophils | Eotaxin | Reactive Oxygen Species (ROS) | 10⁻¹⁰ to 10⁻⁶ M[10] |

| Human Basophils | Basophils | Allergen | Histamine Release | Significant inhibition observed[11][12] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Allergic Condition Model | Dose | Key Outcome | Result |

| Rats | Carrageenan-induced Inflammation | 1.5 mg/kg (i.p.) | Paw Edema | Significant decrease in paw thickness[13] |

| Rats | Non-IgE Middle Ear Effusion | 0.2 mg (i.p.) | Histamine Release & Mast Cell Degranulation | Significantly inhibited histamine release and mast cell degranulation[14] |

| Mice | Formalin-induced Pain | 4.5 mg/kg (i.p.) | Nocifensive Behavior | Significant reduction in both early and late phase pain responses[15] |

| Guinea Pigs | Allergic Asthma | Not Specified | Eosinophil Migration | Significantly decreased the number of eosinophils in the airway[7] |

Key Experimental Protocols

The evaluation of anti-allergic compounds like this compound relies on well-established animal models that mimic human allergic diseases. The ovalbumin (OVA)-induced allergic conjunctivitis model is a cornerstone for this research.

Ovalbumin-Induced Allergic Conjunctivitis in Mice

This model recapitulates the key features of allergic conjunctivitis, including IgE production, mast cell degranulation, and eosinophil infiltration into the conjunctiva.[16][17]

Methodology:

-

Sensitization Phase (Day 0 and 7): Mice (commonly BALB/c strain) are systemically sensitized via intraperitoneal (i.p.) injections of ovalbumin (OVA), a common allergen, emulsified with aluminum hydroxide (alum), which acts as an adjuvant to boost the immune response.[18][19]

-

Challenge Phase (e.g., Day 15-18): Following sensitization, a localized allergic reaction is triggered by topical application of OVA solution directly into the conjunctival sac of the eye. This challenge is typically repeated over several consecutive days.[19]

-

Treatment: The test compound (e.g., this compound eye drops) or a vehicle control is administered topically a short period (e.g., 1 hour) before each allergen challenge.[19]

-

Evaluation (24h after final challenge):

-

Clinical Assessment: Eyes are examined and scored for clinical signs such as redness, itching, swelling (chemosis), and discharge.[19]

-

Histological Analysis: Eyes are enucleated, fixed, and sectioned. The conjunctival tissue is stained (e.g., with Hematoxylin and Eosin) to identify and quantify the infiltration of inflammatory cells, particularly eosinophils.[16][19]

-

Immunological Analysis: Serum is collected to measure levels of OVA-specific IgE antibodies. Lymph nodes and spleens can be harvested to analyze T-cell cytokine profiles (e.g., IL-4, IL-5).[18]

-

Signaling Pathways Modulated by this compound

This compound's primary pharmacodynamic effect is the stabilization of mast cells. This action interrupts the signaling cascade that leads to the release of inflammatory mediators.

The allergic response is initiated when an allergen cross-links IgE antibodies bound to the high-affinity FcεRI receptors on the mast cell surface. This event triggers a rapid intracellular signaling cascade. A key step is the activation of phospholipase C (PLC), which generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing a release of stored calcium (Ca²⁺) into the cytoplasm. This surge in intracellular Ca²⁺ is a critical signal for the fusion of pre-formed granules with the cell membrane, a process known as degranulation. These granules release potent mediators like histamine and tryptase, causing the immediate symptoms of an allergic reaction.

This compound exerts its stabilizing effect primarily by blocking Ca²⁺ channels.[20] By preventing the influx of calcium, it effectively short-circuits the degranulation process, keeping the inflammatory mediators contained within the mast cell.[20]

Conclusion

The pharmacodynamic profile of this compound, as evidenced by extensive research in allergic inflammation models, confirms its role as a multifaceted anti-allergic agent. Its ability to act as both a potent H1-antihistamine and a mast cell stabilizer provides a comprehensive approach to managing allergic diseases.[5] Quantitative data from in vitro and in vivo studies demonstrate its capacity to inhibit histamine release and suppress eosinophil-mediated inflammation at therapeutically relevant concentrations.[9][10] The detailed experimental protocols and pathway visualizations provided in this guide serve as a technical resource for understanding and further investigating the utility of this compound and similar molecules in the drug development pipeline for allergic and inflammatory disorders.

References

- 1. bodyofharmony.com [bodyofharmony.com]

- 2. oanp.org [oanp.org]

- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in asthma and allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]

- 6. Inhibitory effects of this compound on eotaxin-dependent activation of eosinophils: consequences for allergic eye diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound-induced histamine release, inhibition of histamine secretion and modulation of immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Effect of this compound on the production of reactive oxygen species from human eosinophils primed by eotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The inhibitory effect of this compound on in vitro histamine release in allergic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Action of this compound on histamine release and intracellular cAMP levels in basophil cultures from pollinic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluating the Anti-nociceptive and Anti-inflammatory Effects of this compound and Fexofenadine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound induced inhibition of histamine release in a non-IgE model of middle ear effusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mast cell stabilizer this compound fumarate reverses inflammatory but not neuropathic-induced mechanical pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 18. Curcumin suppresses ovalbumin-induced allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

- 20. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies [frontiersin.org]

Investigating the Anti-inflammatory Properties of Ketotifen Fumarate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ketotifen fumarate is a well-established therapeutic agent with a multifaceted mechanism of action that extends beyond its traditional classification as a histamine H1 receptor antagonist. This technical guide provides an in-depth exploration of the anti-inflammatory properties of this compound fumarate, consolidating key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. The primary anti-inflammatory effects of this compound are attributed to its ability to stabilize mast cells, inhibit the release of a broad spectrum of inflammatory mediators, and modulate the activity of key immune cells, notably eosinophils. Furthermore, emerging evidence indicates that this compound exerts its effects through the modulation of critical intracellular signaling cascades, including the MAPK and NF-κB pathways. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound fumarate in inflammatory and allergic diseases.

Core Mechanisms of Anti-inflammatory Action

This compound fumarate's anti-inflammatory prowess stems from a combination of well-defined pharmacological activities:

-

Histamine H1 Receptor Antagonism: As a potent, non-competitive antagonist of the H1 receptor, this compound effectively blocks histamine-induced downstream inflammatory effects such as vasodilation and increased vascular permeability.

-

Mast Cell Stabilization: A cornerstone of its anti-inflammatory action, this compound stabilizes mast cells, thereby preventing their degranulation and the subsequent release of a plethora of pre-formed and newly synthesized inflammatory mediators.[1][2] This includes histamine, tryptase, leukotrienes, and prostaglandins.[3][4] This stabilization is achieved, in part, by inhibiting calcium influx across the mast cell membrane.[1]

-

Eosinophil Modulation: this compound significantly impacts eosinophil function, a key cell type in allergic inflammation. It has been shown to inhibit eosinophil chemotaxis, activation, and the release of inflammatory mediators such as leukotriene C4 (LTC4).[5][6]

-

Inhibition of Inflammatory Mediator Synthesis and Release: Beyond mast cell stabilization, this compound directly inhibits the synthesis and release of various pro-inflammatory molecules from different cell types. This includes the reduction of prostaglandin E2 (PGE2) production and the inhibition of LTC4 generation.[6][7]

-

Phosphodiesterase (PDE) Inhibition: this compound has been shown to inhibit phosphodiesterase activity, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][8] Elevated cAMP is known to suppress the activation of inflammatory cells and the release of inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound fumarate on various inflammatory parameters.

| Cell Type | Mediator/Process Inhibited | Inhibitor Concentration | % Inhibition / Effect | Reference |

| Human Conjunctival Mast Cells | Histamine Release | ~10⁻¹¹ to 10⁻⁴ M | >90% | [7] |

| Human Conjunctival Mast Cells | Tryptase Release | ~10⁻¹⁰ to 10⁻⁴ M | >90% | [7] |

| Human Eosinophils | Leukotriene C4 (LTC4) Release (A23187-induced) | 20 µM | Significant inhibition | [5][6] |

| Human Eosinophils | Chemotaxis (PAF-induced) | 10 µM | Significant inhibition | [6] |

| Human Eosinophils | Chemotaxis (to fMLP, IL-5, and eotaxin) | 10⁻⁸ to 10⁻⁴ M | Dose-dependent inhibition | [5] |

| Human Eosinophils | Reactive Oxygen Species (ROS) Production (eotaxin-primed) | 10⁻¹⁰ to 10⁻⁶ M | Significant reduction | [9] |

| Human Leukocytes | Leukotriene C4 (LTC4) Generation (Calcium ionophore-induced) | IC50: 8 x 10⁻⁵ M | 50% | [6] |

| Human Conjunctival Fibroblasts | Prostaglandin E2 (PGE2) Production (IL-4 + TNF-α-induced) | 10⁻⁶ M and 10⁻⁵ M | Significant downregulation | [7][10] |

| Human Monocytes (THP-1 cells) | Macrophage-derived chemokine (MDC), Monokine induced by IFN-γ (MIG), and Interferon-inducible protein 10 (IP-10) production (LPS-induced) | 5-50 µM | Significant, dose-dependent downregulation | [11] |

| In Vivo Model | Effect | Dosage | Outcome | Reference |

| Rat Carrageenan-Induced Paw Edema | Reduction of paw edema | Not specified | Significant anti-inflammatory effect | [12] |

| Mouse Formalin-Induced Pain | Analgesic effect in inflammatory pain | 4.5 mg/kg | Dose- and mast cell-dependent analgesia | [2][13] |

| Rabbit Post-traumatic Joint Contracture | Reduction in mast cell percentage | 0.5 mg/kg and 1.0 mg/kg | 55% and 64% reduction, respectively | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of this compound fumarate.

In Vitro Mast Cell Degranulation Assay

Objective: To determine the inhibitory effect of this compound fumarate on the release of histamine and tryptase from human mast cells.

Methodology (based on[7][14]):

-

Mast Cell Isolation: Human conjunctival mast cells are obtained from donor tissues and purified.

-

Sensitization: Isolated mast cells are sensitized by incubation with human IgE.

-

Drug Incubation: Sensitized mast cells are pre-incubated with varying concentrations of this compound fumarate (e.g., 10⁻¹¹ to 10⁻⁴ M) or a vehicle control for a specified period.

-

Degranulation Induction: Mast cell degranulation is triggered by challenging the cells with anti-IgE antibody.

-

Mediator Quantification:

-

Histamine: The supernatant is collected, and histamine content is measured using a sensitive immunoassay or fluorometric assay.

-

Tryptase: Tryptase levels in the supernatant are quantified using a specific enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: The percentage inhibition of histamine and tryptase release by this compound fumarate is calculated by comparing the mediator levels in the drug-treated samples to the vehicle-treated controls.

Eosinophil Chemotaxis Assay (Boyden Chamber)

Objective: To assess the inhibitory effect of this compound fumarate on the migration of eosinophils towards a chemoattractant.

Methodology (based on[5][15][16]):

-

Eosinophil Isolation: Human eosinophils are isolated from peripheral blood of healthy or atopic donors using density gradient centrifugation and immunomagnetic separation.

-

Boyden Chamber Assembly: A Boyden chamber is assembled with a microporous membrane (e.g., 5-μm pore size) separating the upper and lower compartments.

-

Chemoattractant Addition: A chemoattractant solution (e.g., eotaxin, PAF, fMLP, or IL-5) is added to the lower compartment of the chamber.

-

Cell and Drug Addition: Eosinophils, pre-incubated with various concentrations of this compound fumarate (e.g., 10⁻⁸ to 10⁻⁴ M) or vehicle, are placed in the upper compartment.

-

Incubation: The chamber is incubated at 37°C in a humidified atmosphere for a sufficient time to allow cell migration (e.g., 1-3 hours).

-

Cell Migration Assessment: The membrane is removed, fixed, and stained. The number of eosinophils that have migrated to the lower side of the membrane is counted under a microscope in several high-power fields.

-

Data Analysis: The inhibition of chemotaxis is expressed as the percentage reduction in the number of migrated cells in the presence of this compound fumarate compared to the vehicle control.

In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the anti-inflammatory effect of this compound fumarate in an acute in vivo model of inflammation.

Methodology (based on[12][17][18]):

-

Animal Model: Male Wistar or Sprague-Dawley rats are used.

-

Drug Administration: this compound fumarate is administered orally or intraperitoneally at various doses at a specified time before the induction of inflammation. A control group receives the vehicle.

-

Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution in saline is administered into the right hind paw of each rat.

-

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: The percentage of edema inhibition by this compound fumarate is calculated for each time point using the following formula: % Inhibition = [ (C - T) / C ] * 100 Where C is the mean increase in paw volume in the control group, and T is the mean increase in paw volume in the drug-treated group.

Signaling Pathways Modulated by this compound Fumarate

This compound fumarate's anti-inflammatory effects are, in part, mediated by its influence on key intracellular signaling pathways.

Inhibition of MAPK (p38 and ERK) and NF-κB Signaling

This compound has been shown to suppress the lipopolysaccharide (LPS)-induced expression of pro-inflammatory chemokines in monocytes by down-regulating the phosphorylation of p38 and ERK, two key components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[11] Furthermore, it has been demonstrated to inhibit the expression of the NF-κB subunit c-Rel and its binding to the promoter of the TNF-α gene.[17] These actions collectively lead to a reduction in the transcription of various pro-inflammatory genes.

Caption: this compound's inhibition of MAPK and NF-κB signaling pathways.

Mast Cell Stabilization and Inhibition of Mediator Release

The stabilization of mast cells by this compound is a critical anti-inflammatory mechanism. It involves the inhibition of calcium influx and the modulation of intracellular cAMP levels through phosphodiesterase inhibition. This prevents the degranulation and release of pre-formed mediators like histamine and tryptase, as well as the synthesis and release of newly formed lipid mediators like leukotrienes and prostaglandins.

Caption: Mast cell stabilization and inhibition of mediator release by this compound.

Conclusion

This compound fumarate exhibits a robust and multi-faceted anti-inflammatory profile that extends beyond its primary antihistaminic activity. Its ability to stabilize mast cells, modulate eosinophil function, and inhibit the production and release of a wide array of inflammatory mediators underscores its therapeutic potential in a variety of inflammatory and allergic conditions. The elucidation of its impact on key signaling pathways, including MAPK and NF-κB, provides a deeper understanding of its molecular mechanisms of action. This technical guide provides a consolidated resource for researchers to further explore and leverage the anti-inflammatory properties of this compound fumarate in the development of novel therapeutic strategies.

References

- 1. The Mast Cell Stabilizer this compound Fumarate Lessens Contracture Severity and Myofibroblast Hyperplasia: A Study of a Rabbit Model of Posttraumatic Joint Contractures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of this compound on phosphodiesterase activity from asthmatic individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The effect of this compound on eosinophils as measured at LTC4 release and by chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of anti-allergic activities of the histamine H1 receptor antagonists epinastine, this compound and oxatomide in human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elevated levels of prostaglandin E2 in the tears of patients with severe allergic conjunctivitis and primary cultured conjunctival cells are suppressed by this compound and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of this compound action in hypersensitivity reactions. Its effect on cellular enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell-based, animal and H1 receptor binding studies relative to the sedative effects of this compound and northis compound atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Elevated levels of prostaglandin E2 in the tears of patients with severe allergic conjunctivitis and primary cultured conjunctival cells are suppressed by this compound and dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro effects of H1-antihistamines on histamine and PGD2 release from mast cells of human lung, tonsil, and skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Eosinophil chemotaxis by chemokines: a study by a simple photometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 17. inotiv.com [inotiv.com]

- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

Exploring the central nervous system effects of Ketotifen in research

An In-Depth Technical Guide to the Central Nervous System Effects of Ketotifen

Introduction

This compound is a second-generation H1-antihistamine and mast cell stabilizer, recognized for its therapeutic efficacy in managing allergic conditions such as asthma and allergic conjunctivitis.[1][2] Structurally a benzocycloheptathiophene derivative, this compound exhibits a dual mechanism of action: it acts as a non-competitive H1 histamine receptor antagonist and stabilizes mast cells, thereby inhibiting the release of inflammatory mediators.[1][3] While its peripheral effects are well-documented, its ability to cross the blood-brain barrier and engage with central nervous system (CNS) targets warrants a detailed exploration for researchers and drug development professionals.[4][5] This guide provides a technical overview of the CNS effects of this compound, summarizing key research findings, experimental protocols, and underlying molecular pathways.

Mechanism of Action in the Central Nervous System

This compound's influence on the CNS is primarily attributed to its interaction with the histaminergic system and its ability to modulate neuro-immune processes.

-

H1 Receptor Antagonism : As a first-generation antihistamine, this compound readily penetrates the blood-brain barrier.[4] Within the CNS, it acts as an inverse agonist at H1 receptors, which are widely distributed on neurons and other cells.[6] This blockade of histaminergic neurotransmission is the principal cause of its sedative side effects.[4] The histaminergic system in the brain plays a crucial role in regulating wakefulness, and its inhibition by this compound leads to somnolence.[4][7]

-

Mast Cell Stabilization : Mast cells are present in the CNS and are implicated in various neuroinflammatory conditions.[8][9] this compound stabilizes these resident mast cells, preventing their degranulation and the subsequent release of a plethora of inflammatory mediators, including histamine, leukotrienes, prostaglandins, and cytokines.[3][6] This action is particularly relevant in pathologies where the blood-CNS barrier is compromised.[8]

-

Blood-Brain Barrier Permeability : Studies have demonstrated that this compound can cross the blood-brain barrier.[4][5] Positron Emission Tomography (PET) scans in humans have quantified the extent of its brain H1 receptor occupancy, confirming its significant central activity.[4]

Pharmacodynamics and CNS Receptor Occupancy

Quantitative studies have been conducted to determine the extent of this compound's interaction with its central targets.

| Parameter | Value | Species | Method | Reference |

| Brain H1 Receptor Occupancy | ~72% | Human | PET with [11C]-doxepin | [4] |

| Brain H1 Receptor Occupancy | ~75% | Human | Not Specified | [6] |

Table 1: Quantitative Pharmacodynamic Data of this compound in the CNS.

The high degree of H1 receptor occupancy in the human brain after a single 1 mg oral dose underscores its significant central activity and provides a quantitative basis for its sedative effects.[4][6] First-generation antihistamines with sedative properties typically exhibit brain H1 receptor occupancy in the range of 50% to 100%.[4][6]

Signaling Pathways and Experimental Workflows

H1 Receptor Antagonism Pathway

The primary central mechanism of this compound involves the blockade of the H1 histamine receptor on postsynaptic neurons. This action inhibits the downstream signaling cascade typically initiated by histamine, which is involved in maintaining arousal and wakefulness.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. m.youtube.com [m.youtube.com]

- 3. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]

- 4. Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oanp.org [oanp.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. First and second generation H₁ histamine receptor antagonists produce different sleep-inducing profiles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calming Down Mast Cells with this compound: A Potential Strategy for Multiple Sclerosis Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calming Down Mast Cells with this compound: A Potential Strategy for Multiple Sclerosis Therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Ketotifen Administration in In Vivo Mouse Allergy Models

Introduction

Ketotifen is a second-generation, non-competitive H1-antihistamine and mast cell stabilizer.[1][2] Its dual mechanism of action makes it a valuable tool for investigating allergic responses in preclinical models.[2][3] this compound effectively inhibits the release of inflammatory mediators such as histamine, leukotrienes, and platelet-activating factor from mast cells by stabilizing the cell membrane and preventing degranulation.[1][4] This is primarily achieved by blocking calcium channels essential for the process.[5] These properties make this compound a standard compound for prophylactic and therapeutic studies in various mouse models of allergy, including airway hyperresponsiveness and cutaneous anaphylaxis.[3][6]

Mechanism of Action: Mast Cell Stabilization

This compound exerts its primary therapeutic effect by stabilizing mast cells. In an allergic response, allergens cross-link Immunoglobulin E (IgE) antibodies bound to high-affinity FcεRI receptors on the mast cell surface.[7] This event triggers a signaling cascade that leads to an influx of extracellular calcium (Ca2+), a critical step for the degranulation process, which releases histamine and other pro-inflammatory mediators.[5] this compound inhibits this calcium-dependent degranulation, thereby suppressing the allergic cascade.[6]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. oanp.org [oanp.org]

- 4. Mast Cell Stabilizer (this compound) in Fibromyalgia: Phase 1 Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies [frontiersin.org]

- 6. Mast cell stabilizer this compound fumarate reverses inflammatory but not neuropathic-induced mechanical pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Passive Cutaneous Anaphylaxis Model - Creative Biolabs [creative-biolabs.com]

Application Notes and Protocols for Ketotifen Delivery in Preclinical Respiratory Studies

For Researchers, Scientists, and Drug Development Professionals